molecular formula C24H27N3O4S2 B2523500 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 899998-51-7

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2523500
CAS No.: 899998-51-7
M. Wt: 485.62
InChI Key: MPODDRWSUDDARC-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystal Packing

A study on Bosentan monohydrate , a compound with tert-butyl and sulfonyl groups, reveals insights into its crystal structure, including the dihedral angles and packing stabilized by hydrogen bonds, suggesting applications in crystal engineering and drug formulation (Kaur et al., 2012).

Synthesis and Reactivity

Research on the synthesis and properties of polyimides derived from tert-butyl-substituted diamines showcases the relevance of such compounds in materials science, particularly for creating high-strength, high-temperature-resistant polymers (Liaw & Liaw, 1996).

Antimicrobial Applications

A study focused on novel heterocyclic compounds containing a sulfonamido moiety highlights the antimicrobial potential of such compounds, suggesting applications in developing new antibacterial agents (Azab et al., 2013).

Chemical Synthesis and Chemiluminescence

Investigations into the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes open up avenues for applications in analytical chemistry, specifically in developing sensitive detection methods for various analytes (Watanabe et al., 2010).

Dual Inhibitory Activities

The synthesis and evaluation of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase indicate potential applications in cancer therapy, showcasing the therapeutic relevance of compounds with similar structural motifs (Gangjee et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures should be followed to minimize risk .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-24(2,3)18-9-11-19(12-10-18)33(30,31)20-15-26-23(27-22(20)29)32-16-21(28)25-14-13-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPODDRWSUDDARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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